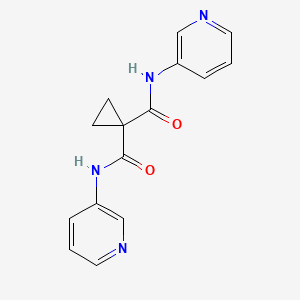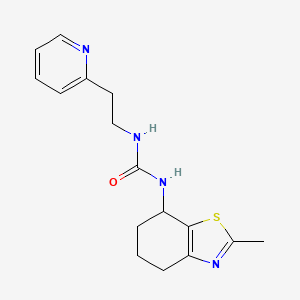![molecular formula C17H20N2O2S B7647577 [2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic molecule that belongs to the family of thiazole derivatives, and its chemical formula is C16H21N2O2S.
Mécanisme D'action
The mechanism of action of [2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone is not fully understood, but it is believed to work by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway. This pathway is involved in regulating energy metabolism and has been shown to play a role in various physiological processes, including inflammation, cancer, and aging.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the expression of genes involved in energy metabolism and reduce inflammation. This compound has also been shown to increase the levels of certain hormones, including growth hormone and insulin-like growth factor 1 (IGF-1), which are involved in growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on [2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of new drugs that target the AMPK pathway. Another area of research is to investigate its potential applications in other fields, such as sports nutrition and anti-aging. Overall, this compound is a promising compound that has the potential to have significant applications in various fields of science.
Méthodes De Synthèse
[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzylamine with thionyl chloride to form the corresponding chloroamine intermediate. The intermediate is then reacted with 3-methyl-4-thiocyanatomorpholine to produce this compound. The synthesis method of this compound has been described in detail in various research papers, and it has been shown to be a reliable and efficient method.
Applications De Recherche Scientifique
[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone has been extensively studied for its potential applications in various fields of science. In agriculture, this compound has been shown to increase the growth rate of animals and improve feed efficiency, making it a potential feed additive. This compound has also been studied for its potential use in aquaculture, where it has been shown to increase the growth rate and survival rate of fish.
This compound has also been studied for its potential use in medical research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[2-(2,4-dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-4-5-14(12(2)8-11)16-9-19(6-7-21-16)17(20)15-10-22-18-13(15)3/h4-5,8,10,16H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPOMWDRJYDWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)C(=O)C3=CSN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)



![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)
![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)